molecular formula C19H20N4O3S B14986493 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B14986493
M. Wt: 384.5 g/mol
InChI Key: RYZLMSHNICOKPY-UHFFFAOYSA-N
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Description

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzofuran ring, a thiadiazole ring, and an oxazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the benzofuran, thiadiazole, and oxazole rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H20N4O3S/c1-10(2)6-17-21-22-19(27-17)20-18(24)14-9-16(26-23-14)12-4-5-15-13(8-12)7-11(3)25-15/h4-5,8-11H,6-7H2,1-3H3,(H,20,22,24)

InChI Key

RYZLMSHNICOKPY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)CC(C)C

Origin of Product

United States

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